molecular formula C10H15ClN2OS B13285733 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide

2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide

Cat. No.: B13285733
M. Wt: 246.76 g/mol
InChI Key: RCESXKBRYRBCNT-UHFFFAOYSA-N
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Description

2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is a chemical compound with a unique structure that includes a chlorothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with ethylamine, followed by the addition of N,N-dimethylacetamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorothiophene ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The chlorothiophene ring may interact with enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}ethan-1-ol: Similar structure but with an ethanol group instead of the N,N-dimethylacetamide.

    2-((1-(5-Chlorothiophen-2-yl)ethyl)amino)butan-1-ol: Contains a butanol group, offering different chemical properties.

Uniqueness

2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide is unique due to its combination of the chlorothiophene ring and the N,N-dimethylacetamide group. This structure provides specific reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)ethylamino]-N,N-dimethylacetamide

InChI

InChI=1S/C10H15ClN2OS/c1-7(8-4-5-9(11)15-8)12-6-10(14)13(2)3/h4-5,7,12H,6H2,1-3H3

InChI Key

RCESXKBRYRBCNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)NCC(=O)N(C)C

Origin of Product

United States

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